
N-(3,4-diethoxybenzyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Descripción general
Descripción
N-(3,4-diethoxybenzyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, also known as DPM-1001, is a small molecule inhibitor that has shown potential for the treatment of various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
N-(3,4-diethoxybenzyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3,4-diethoxybenzyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways. In inflammation research, N-(3,4-diethoxybenzyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to reduce inflammation by inhibiting the production of cytokines. In neurodegenerative disease research, N-(3,4-diethoxybenzyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to protect neurons from damage and improve cognitive function.
Mecanismo De Acción
The mechanism of action of N-(3,4-diethoxybenzyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves the inhibition of specific enzymes and pathways. It has been shown to inhibit the activity of various kinases, including PI3K, Akt, and mTOR. These kinases are involved in cell growth, proliferation, and survival, and their inhibition can lead to the death of cancer cells. N-(3,4-diethoxybenzyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has also been shown to inhibit the production of cytokines, which are involved in inflammation. By inhibiting cytokine production, N-(3,4-diethoxybenzyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can reduce inflammation.
Biochemical and Physiological Effects:
N-(3,4-diethoxybenzyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce the production of cytokines and reduce inflammation. In neurodegenerative disease research, it has been shown to protect neurons from damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-diethoxybenzyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several advantages and limitations for lab experiments. One advantage is its specificity for certain enzymes and pathways, which allows for targeted inhibition. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation is its low solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
There are several future directions for the research of N-(3,4-diethoxybenzyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide. One direction is the further exploration of its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is the development of more efficient synthesis methods to increase the yield of N-(3,4-diethoxybenzyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide. Additionally, the development of analogs of N-(3,4-diethoxybenzyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide could lead to the discovery of more potent inhibitors with fewer limitations.
Propiedades
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]-1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2N3O4S/c1-5-25-14-8-7-13(9-15(14)26-6-2)10-20-27(23,24)16-11(3)21-22(12(16)4)17(18)19/h7-9,17,20H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXMHWSXCDEYFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNS(=O)(=O)C2=C(N(N=C2C)C(F)F)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4367862.png)
![N-[1-(1-adamantyl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4367868.png)
![N-2-adamantyl-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4367870.png)
![4-({3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4367872.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide](/img/structure/B4367879.png)
![4-({3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4367886.png)
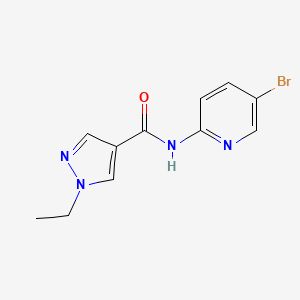
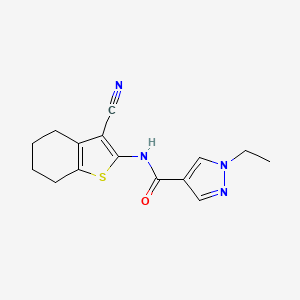
![2-ethyl 4-isopropyl 5-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4367904.png)
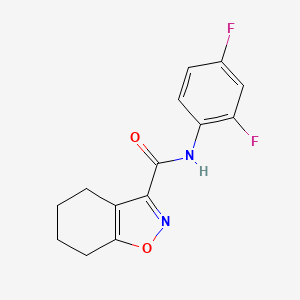
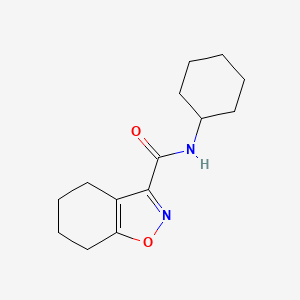
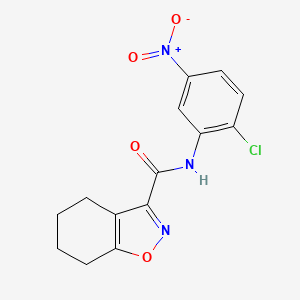
![3-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4367920.png)
![1-(difluoromethyl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4367935.png)